Relevance: Alkyl 4-arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates are structurally related to isobutyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate as they share the core dihydropyridine ring system, the 2-methyl substituent, and the 3-carboxylate ester moiety. [] These compounds are differentiated by the presence of a chlorine atom and a formyl group in place of the oxo group at the 6- and 5- positions, respectively. []
Relevance: 4-Arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-diones are related to isobutyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate due to the common dihydropyridine core structure and the variable aryl substituent at the 4-position. [] The key difference is the presence of the fused furan ring and the lack of the 2-methyl and 3-carboxylate ester groups in the furo[3,4-b]pyridine derivatives. []
Compound Description: This class of compounds represents the immediate precursors to both alkyl 4-arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates and 4-arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-diones. [] They possess a tetrahydropyridine ring system with an oxo group at the 6-position, a 2-methyl substituent, a variable aryl group at the 4-position, and a variable alkyl ester group at the 3-position.
Relevance: Alkyl 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylates are direct precursors to the aforementioned related compounds and share the most structural similarity with isobutyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, differing only in the specific aryl and alkyl groups present. [] This makes them the closest structural analogs to the main compound discussed in the provided research. []
Compound Description: This class of compounds, also known as dihydropyridazinone cardiotonics, exhibits potent inotropic activity in vitro and in vivo. [] They are characterized by a 1,3-dihydro-2H-indol-2-one core structure linked to a 1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl substituent at the 5-position.
Relevance: The dihydropyridazinone core in this class of compounds shares a similar six-membered heterocyclic structure with the tetrahydropyridine core of isobutyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. [] The presence of a carbonyl group at position 6 in both structures further highlights their structural similarities. []
Compound Description: This class of compounds expands upon the 1,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one structure by introducing a spirocycloalkyl ring fused to the 3-position of the indol-2-one moiety. [] These compounds retain inotropic activity, with potency inversely related to the size of the spirocycloalkyl ring. []
Relevance: The shared dihydropyridazinone core and the overall resemblance to the 1,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one class establish a structural link to isobutyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. [] These compounds demonstrate the potential for modification of the core structure while retaining biological activity, further highlighting the importance of the tetrahydropyridine/dihydropyridazinone motif. []
Compound Description: This specific compound, known as LY195115, is a potent inhibitor of cAMP phosphodiesterase derived from cardiac sarcoplasmic reticulum. [] It shares the core structure of the dihydropyridazinone cardiotonic class with the addition of two methyl groups at the 3-position of the indol-2-one moiety. []
Relevance: LY195115 exemplifies a specific and potent member of the dihydropyridazinone cardiotonic class, reinforcing the structural and biological relevance of this class to isobutyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. []
Compound Description: This compound, referred to as [3H]-LY186126 or [3H]-3, is a tritium-labeled analog of indolidan. [] It acts as a potent phosphodiesterase inhibitor and serves as a radioligand for studying the interaction of this drug class with its pharmacological receptor. []
Relevance: This compound, being a structural analog of indolidan and containing the core dihydropyridazinone structure, further emphasizes the structural and functional relevance of this class to isobutyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. []
Compound Description: This compound is a positive inotrope and vasodilator investigated for treating congestive heart failure. [] It features a guanidine group linked to a phenyl ring, which in turn is connected to a 4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl moiety. []
Relevance: SK&F 94836, while containing a guanidine group, shares the key 4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl moiety with several other related compounds and emphasizes the significance of this specific structural feature in relation to isobutyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. []
Compound Description: ATI22-107 is a novel dual pharmacophore compound designed to inhibit both cardiac phosphodiesterase (PDE-III) and L-type calcium channels (LTCC). [] This dual action aims to achieve inotropic effects while minimizing calcium overload and associated risks. []
Relevance: Although more complex in structure, ATI22-107 contains a 6-methyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dimethyl ester moiety that is structurally similar to isobutyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. [] Both compounds feature a dihydropyridine ring system with a methyl substituent at the 6-position and ester groups at the 3- and 5- positions. [] This structural similarity highlights the potential for various modifications and substitutions on the dihydropyridine core while maintaining relevant biological activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.